molecular formula C13H11ClN2O2S B3095631 4-((4-Chlorobenzylidene)amino)benzenesulfonamide CAS No. 1268249-72-4

4-((4-Chlorobenzylidene)amino)benzenesulfonamide

Cat. No. B3095631
CAS RN: 1268249-72-4
M. Wt: 294.76 g/mol
InChI Key: VQQSDPZPWPCNKN-UHFFFAOYSA-N
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Description

“4-((4-Chlorobenzylidene)amino)benzenesulfonamide” is a chemical compound with the linear formula C15H15ClN2O2S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . This compound has been studied for its potential anticancer and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of “4-((4-Chlorobenzylidene)amino)benzenesulfonamide” has been analyzed using Domain-Based Local Pair Natural Orbital Coupled Cluster Study . This method is used to study how water and 4CLBNI dimers communicate with each other through hydrogen bonds .


Chemical Reactions Analysis

While specific chemical reactions involving “4-((4-Chlorobenzylidene)amino)benzenesulfonamide” are not available, it’s known that benzenesulfonamide derivatives have been evaluated for their anti-proliferative activity against certain cancer cell lines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-((4-Chlorobenzylidene)amino)benzenesulfonamide” include a molecular weight of 322.816 and a linear formula of C15H15ClN2O2S .

Future Directions

The future directions of “4-((4-Chlorobenzylidene)amino)benzenesulfonamide” research could involve further exploration of its potential as an anticancer and antimicrobial agent . Additionally, more research could be conducted to understand its mechanism of action and potential side effects .

properties

IUPAC Name

4-[(4-chlorophenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S/c14-11-3-1-10(2-4-11)9-16-12-5-7-13(8-6-12)19(15,17)18/h1-9H,(H2,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQSDPZPWPCNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Chlorobenzylidene)amino)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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